molecular formula C11H20N2O3 B14779110 tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate

tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate

Cat. No.: B14779110
M. Wt: 228.29 g/mol
InChI Key: DZQMYHIZHPBIPL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate is an organic compound with the molecular formula C11H20N2O3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method includes the reaction of 4-hydroxyazepane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-1-azepanecarboxylate
  • tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
  • tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

Uniqueness

tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 4-hydroxyiminoazepane-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-4-5-9(12-15)6-8-13/h15H,4-8H2,1-3H3

InChI Key

DZQMYHIZHPBIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=NO)CC1

Origin of Product

United States

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